
6-Hydroxy-2-methylquinazolin-4(3H)-one
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-2-methylquinazolin-4(3H)-one typically involves the condensation of anthranilic acid derivatives with formamide or its equivalents. The reaction is usually carried out under reflux conditions, followed by cyclization to form the quinazolinone core .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinazolinone derivatives with altered biological activities.
Reduction: Reduction reactions can modify the quinazolinone core, potentially enhancing its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions are typically quinazolinone derivatives with enhanced or modified biological activities, which are of significant interest in drug development .
Wissenschaftliche Forschungsanwendungen
Histone Deacetylase Inhibition and Cancer Treatment
Overview of HDAC Inhibitors
Histone deacetylase inhibitors (HDACi) are a class of compounds that play a critical role in cancer therapy by altering gene expression and promoting apoptosis in cancer cells. 6-Hydroxy-2-methylquinazolin-4(3H)-one has been investigated for its potential as an HDAC inhibitor.
Research Findings
A study developed novel HDAC inhibitors incorporating this compound derivatives. These compounds were synthesized and evaluated for their cytotoxicity against various human cancer cell lines, including HepG-2 (liver), MCF-7 (breast), and SKLu-1 (lung) cancers. Molecular simulations provided insights into the structure-activity relationships (SAR) of these compounds, demonstrating significant HDAC inhibitory potency and promising cytotoxic effects against the tested cell lines .
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | HepG-2 | 10.5 |
This compound | MCF-7 | 12.3 |
This compound | SKLu-1 | 9.8 |
Antimicrobial Properties
Antibacterial and Antifungal Activity
The compound has also been studied for its antimicrobial properties. A recent investigation into arylidene-based quinazolin-4(3H)-one motifs revealed that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and antifungal activity against various fungi such as Candida albicans and Aspergillus niger. The most active compound demonstrated a minimum inhibitory concentration (MIC) of 1.95 μg/mL against Staphylococcus aureus .
Activity Type | Target Organism | MIC (μg/mL) |
---|---|---|
Antibacterial | Staphylococcus aureus | 1.95 |
Antifungal | Candida albicans | 3.90 |
Antifungal | Aspergillus niger | 5.00 |
Structure–Activity Relationship Studies
Understanding the relationship between the chemical structure of quinazolinones and their biological activity is crucial for optimizing their efficacy as drugs. Research has shown that modifications to the quinazolinone scaffold can lead to enhanced antibacterial properties. For instance, derivatives with specific substitutions have been found to exhibit improved binding affinities to penicillin-binding proteins, which are critical targets in bacterial infections .
Case Studies and Clinical Implications
Several case studies highlight the potential of this compound in therapeutic applications:
- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that certain derivatives showed significant cytotoxicity against various cancer cell lines while maintaining a safe profile on non-cancerous cells .
- Antimicrobial Efficacy : A study revealed that novel quinazolinone derivatives exhibited potent activity against resistant strains of bacteria, suggesting their potential use in treating infections caused by multidrug-resistant organisms .
- Drug Development Pathways : The compound's ability to inhibit HDACs positions it as a candidate for further development in cancer therapies, potentially leading to new treatment options for patients with limited responses to existing therapies .
Wirkmechanismus
The primary mechanism by which 6-Hydroxy-2-methylquinazolin-4(3H)-one exerts its effects is through the inhibition of histone deacetylase (HDAC) enzymes. By inhibiting HDACs, the compound can induce hyperacetylation of histone proteins, leading to changes in gene expression that result in the suppression of cancer cell growth and proliferation. Molecular docking studies have shown that the compound binds to the active site of HDAC2 with high affinity, further supporting its role as an HDAC inhibitor .
Vergleich Mit ähnlichen Verbindungen
Vorinostat (SAHA): A well-known HDAC inhibitor used in the treatment of cutaneous T-cell lymphoma.
Belinostat: Another HDAC inhibitor approved for the treatment of peripheral T-cell lymphoma.
Hydroxybenzamides and Hydroxypropenamides: These compounds share structural similarities with 6-Hydroxy-2-methylquinazolin-4(3H)-one and exhibit HDAC inhibitory activity.
Uniqueness: this compound is unique due to its specific quinazolinone scaffold, which provides a distinct mode of interaction with HDAC enzymes. This structural uniqueness contributes to its potent cytotoxic effects against various cancer cell lines, making it a valuable compound in the development of new anticancer therapies .
Biologische Aktivität
6-Hydroxy-2-methylquinazolin-4(3H)-one (CAS No. 1882-77-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a quinazolinone core structure, which is known for its pharmacological versatility. The presence of both hydroxyl and methyl groups contributes to its reactivity and interaction with biological targets.
Biological Activities
1. Anticancer Activity
Research has demonstrated that this compound exhibits promising anticancer properties. A study reported that derivatives of this compound showed significant inhibition of cancer cell proliferation across various cancer types, including colorectal and breast cancers. The mean IC50 values for active candidates in these studies ranged from 96.19 µg/mL to 121.55 µg/mL, indicating potent activity compared to standard treatments like diclofenac .
2. Inhibition of Enzymatic Activity
The compound has been identified as a potential inhibitor of cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA), both of which are implicated in cancer metabolism and progression. In vitro assays revealed that certain derivatives exhibited over 97% inhibition against COX-2, highlighting their potential as anti-inflammatory agents as well .
3. Antimicrobial Activity
this compound has also shown antibacterial properties against various pathogens. In comparative studies, it was noted that certain derivatives displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its utility in treating bacterial infections .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound interacts with specific enzymes, altering their activity and affecting metabolic pathways crucial for cancer cell survival.
- Cell Cycle Arrest: Studies indicate that treatment with this compound can lead to cell cycle arrest in the S phase, promoting apoptosis in cancer cells .
Case Studies
Case Study 1: Anticancer Efficacy
A recent study synthesized several quinazolinone derivatives, including this compound, and tested them against various cancer cell lines. The results indicated that these compounds not only inhibited cell growth but also induced apoptosis through mitochondrial pathways.
Case Study 2: Anti-inflammatory Properties
In another research effort, compounds derived from this compound were evaluated for their anti-inflammatory effects on human cell lines. The findings suggested significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha, positioning these compounds as potential therapeutic agents for inflammatory diseases .
Summary of Research Findings
Eigenschaften
IUPAC Name |
6-hydroxy-2-methyl-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-10-8-3-2-6(12)4-7(8)9(13)11-5/h2-4,12H,1H3,(H,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCWCWOPKFEBHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)O)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40388733 | |
Record name | 6-HYDROXY-2-METHYLQUINAZOLIN-4(3H)-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40388733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1882-77-5 | |
Record name | 6-HYDROXY-2-METHYLQUINAZOLIN-4(3H)-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40388733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1882-77-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do these compounds interact with HDAC and what are the downstream effects?
A: The research suggests that 6-Hydroxy-2-methylquinazolin-4(3H)-one derivatives, particularly when incorporating a N-hydroxyheptanamide moiety, can act as HDAC inhibitors. [, ] While the exact mechanism is not fully elucidated within these studies, these compounds are proposed to bind within the active site of HDAC, similar to known inhibitors like Vorinostat (SAHA). This binding interferes with the enzyme's ability to remove acetyl groups from histone tails. This inhibition of HDAC activity can lead to changes in gene expression, including the upregulation of tumor suppressor genes and the downregulation of genes promoting cell proliferation, ultimately leading to cell cycle arrest and apoptosis in cancer cells. [, ]
Q2: How does modifying the structure of this compound derivatives affect their potency as HDAC inhibitors and cytotoxic agents?
A: Both studies explored the Structure-Activity Relationship (SAR) by synthesizing and evaluating a series of this compound derivatives with various substitutions. They found that the presence and nature of substituents on the aromatic ring of the quinazolinone core, as well as variations in the linker connecting this core to the hydroxamic acid moiety, significantly influenced both HDAC inhibitory activity and cytotoxicity against different cancer cell lines. [, ] For instance, incorporating conjugated systems into the linker region generally enhanced potency. [] Molecular docking simulations provided insights into the binding modes and interactions within the HDAC active site, further explaining the observed SAR trends.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.